molecular formula C12H19N3O2 B13923720 3-Amino-1-(3-morpholinopropyl)pyridin-2(1H)-one

3-Amino-1-(3-morpholinopropyl)pyridin-2(1H)-one

Cat. No.: B13923720
M. Wt: 237.30 g/mol
InChI Key: QUCMJBCJOLYPIN-UHFFFAOYSA-N
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Description

3-amino-1-[3-(4-morpholinyl)propyl]-2(1H)-Pyridinone is a heterocyclic compound that contains both a pyridinone and a morpholine moiety

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 3-amino-1-[3-(4-morpholinyl)propyl]-2(1H)-Pyridinone typically involves the reaction of 3-(4-morpholinyl)propylamine with a suitable pyridinone precursor. One common method involves the nucleophilic substitution reaction where the amine group of 3-(4-morpholinyl)propylamine attacks the electrophilic carbon of the pyridinone ring, leading to the formation of the desired product .

Industrial Production Methods

Industrial production of this compound may involve similar synthetic routes but on a larger scale. The use of continuous flow reactors and optimized reaction conditions can enhance the yield and purity of the product. Additionally, the use of catalysts and solvents that are environmentally benign can make the process more sustainable.

Chemical Reactions Analysis

Types of Reactions

3-amino-1-[3-(4-morpholinyl)propyl]-2(1H)-Pyridinone can undergo various types of chemical reactions, including:

    Oxidation: The compound can be oxidized to form corresponding N-oxides.

    Reduction: Reduction reactions can convert the pyridinone ring to a dihydropyridine derivative.

    Substitution: The amino group can participate in substitution reactions, leading to the formation of various derivatives.

Common Reagents and Conditions

    Oxidation: Common oxidizing agents such as hydrogen peroxide or m-chloroperbenzoic acid (m-CPBA) can be used.

    Reduction: Reducing agents like sodium borohydride (NaBH4) or lithium aluminum hydride (LiAlH4) are typically employed.

    Substitution: Substitution reactions often involve reagents like alkyl halides or acyl chlorides under basic or acidic conditions.

Major Products Formed

    Oxidation: N-oxides of the pyridinone ring.

    Reduction: Dihydropyridine derivatives.

    Substitution: Various N-substituted derivatives depending on the substituent introduced.

Scientific Research Applications

3-amino-1-[3-(4-morpholinyl)propyl]-2(1H)-Pyridinone has several applications in scientific research:

    Chemistry: Used as a building block in the synthesis of more complex heterocyclic compounds.

    Biology: Investigated for its potential as a bioactive molecule with antimicrobial and anticancer properties.

    Medicine: Explored for its potential use in drug development, particularly as enzyme inhibitors or receptor modulators.

    Industry: Utilized in the development of new materials with specific electronic or optical properties.

Mechanism of Action

The mechanism of action of 3-amino-1-[3-(4-morpholinyl)propyl]-2(1H)-Pyridinone involves its interaction with specific molecular targets. The compound can bind to enzymes or receptors, modulating their activity. For example, it may inhibit certain enzymes by binding to their active sites, thereby preventing substrate access and subsequent catalytic activity. The exact pathways and targets can vary depending on the specific application and the biological system involved .

Comparison with Similar Compounds

Similar Compounds

  • 3-METHYL-2-(2-METHYL-2-PROPENYL)-1-{[3-(4-MORPHOLINYL)PROPYL]AMINO}PYRIDO[1,2-A]BENZIMIDAZOLE-4-CARBONITRILE
  • 3-METHYL-1-{[3-(4-MORPHOLINYL)PROPYL]AMINO}-2-PENTYLPYRIDO[1,2-A]BENZIMIDAZOLE-4-CARBONITRILE
  • 3-METHYL-8-{[3-(4-MORPHOLINYL)PROPYL]AMINO}-7-(3-PHENYLPROPYL)-3,7-DIHYDRO-1H-PURINE-2,6-DIONE

Uniqueness

3-amino-1-[3-(4-morpholinyl)propyl]-2(1H)-Pyridinone is unique due to its specific combination of a pyridinone ring and a morpholine moiety. This structural arrangement imparts distinct chemical and biological properties, making it a valuable compound for various applications. Its ability to undergo diverse chemical reactions and its potential bioactivity further enhance its significance in scientific research and industrial applications .

Properties

Molecular Formula

C12H19N3O2

Molecular Weight

237.30 g/mol

IUPAC Name

3-amino-1-(3-morpholin-4-ylpropyl)pyridin-2-one

InChI

InChI=1S/C12H19N3O2/c13-11-3-1-5-15(12(11)16)6-2-4-14-7-9-17-10-8-14/h1,3,5H,2,4,6-10,13H2

InChI Key

QUCMJBCJOLYPIN-UHFFFAOYSA-N

Canonical SMILES

C1COCCN1CCCN2C=CC=C(C2=O)N

Origin of Product

United States

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